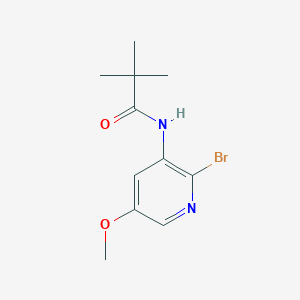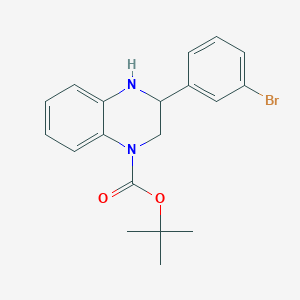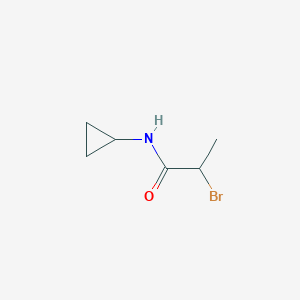
N-(1-(5-Brom-3-fluorpyridin-2-yl)vinyl)acetamid
Übersicht
Beschreibung
“N-(1-(5-Bromo-3-fluoropyridin-2-yl)vinyl)acetamide” is a chemical compound with the empirical formula C9H8BrFN2O. It has a molecular weight of 259.08 . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Molecular Structure Analysis
The molecular structure of “N-(1-(5-Bromo-3-fluoropyridin-2-yl)vinyl)acetamide” can be represented by the SMILES stringCC(=O)NC(=C)c1ncc(Br)cc1F . The InChI string is 1S/C9H8BrFN2O/c1-5(13-6(2)14)9-8(11)3-7(10)4-12-9/h3-4H,1H2,2H3,(H,13,14) . Physical and Chemical Properties Analysis
“N-(1-(5-Bromo-3-fluoropyridin-2-yl)vinyl)acetamide” is a solid compound . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility are not available in the current data.Wissenschaftliche Forschungsanwendungen
Ich habe nach wissenschaftlichen Forschungsanwendungen von N-(1-(5-Brom-3-fluorpyridin-2-yl)vinyl)acetamid gesucht, aber leider sind die verfügbaren Informationen ziemlich allgemein und liefern keine detaillierte Analyse von sechs bis acht einzigartigen Anwendungen, wie Sie es angefordert haben.
Die Verbindung wird als allgemeines Reagenz bei der Synthese pharmazeutischer Wirkstoffe und als Ausgangsstoff für Herbizide und Insektizide erwähnt . Spezifische Anwendungen innerhalb dieser Bereiche oder anderer Bereiche werden in den Suchergebnissen jedoch nicht detailliert beschrieben.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
N-(1-(5-Bromo-3-fluoropyridin-2-yl)vinyl)acetamide plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with specific enzymes involved in metabolic pathways, potentially inhibiting or activating their functions . These interactions can lead to changes in the activity of these enzymes, affecting the overall biochemical processes within the cell.
Cellular Effects
N-(1-(5-Bromo-3-fluoropyridin-2-yl)vinyl)acetamide has been shown to influence various types of cells and cellular processes. It can affect cell signaling pathways, leading to alterations in gene expression and cellular metabolism . The compound’s impact on cell function includes modulation of signaling cascades, which can result in changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of N-(1-(5-Bromo-3-fluoropyridin-2-yl)vinyl)acetamide involves its binding interactions with specific biomolecules. This compound can bind to enzymes and proteins, leading to either inhibition or activation of their functions . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(1-(5-Bromo-3-fluoropyridin-2-yl)vinyl)acetamide can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular processes, which may be due to its accumulation or gradual degradation within the cell.
Dosage Effects in Animal Models
The effects of N-(1-(5-Bromo-3-fluoropyridin-2-yl)vinyl)acetamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical or cellular response without causing toxicity.
Metabolic Pathways
N-(1-(5-Bromo-3-fluoropyridin-2-yl)vinyl)acetamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . The compound can affect metabolic flux and alter the levels of specific metabolites, leading to changes in the overall metabolic state of the cell.
Transport and Distribution
Within cells and tissues, N-(1-(5-Bromo-3-fluoropyridin-2-yl)vinyl)acetamide is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its availability and activity within different cellular compartments.
Subcellular Localization
The subcellular localization of N-(1-(5-Bromo-3-fluoropyridin-2-yl)vinyl)acetamide is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can impact the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular distribution.
Eigenschaften
IUPAC Name |
N-[1-(5-bromo-3-fluoropyridin-2-yl)ethenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFN2O/c1-5(13-6(2)14)9-8(11)3-7(10)4-12-9/h3-4H,1H2,2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLXJZARYMBSNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=C)C1=C(C=C(C=N1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-7-yl)pivalamide](/img/structure/B1521791.png)





![{[4-(Benzyloxy)phenyl]methyl}({[4-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B1521804.png)
![{[4-(benzyloxy)phenyl]methyl}({[4-(trifluoromethyl)-1H-imidazol-2-yl]methyl})amine](/img/structure/B1521806.png)

![5-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1521808.png)

